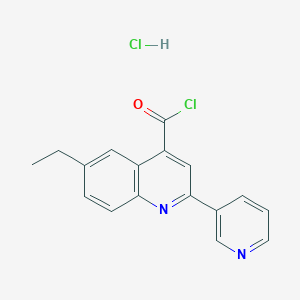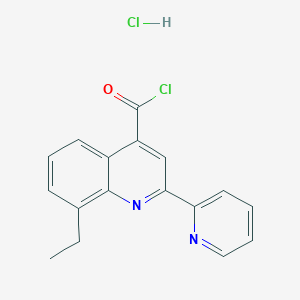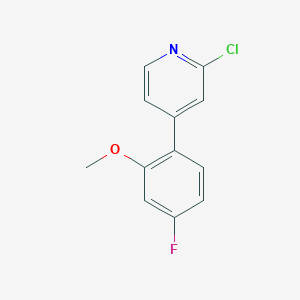
2-氯-4-(4-氟-2-甲氧基苯基)吡啶
描述
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is a chemical compound that is used as an intermediate in the synthesis of various biologically active molecules . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine involves the reaction of 4-fluoro-2-methoxyphenylboronic acid with 4-bromo-2-chloropyridine in the presence of a palladium catalyst . This reaction is part of the Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine are primarily cross-coupling reactions. These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .科学研究应用
化学合成和衍生物形成
研究表明,对吡啶的各种衍生物进行合成,包括类似于2-氯-4-(4-氟-2-甲氧基苯基)吡啶的化合物,以探索它们的化学性质和潜在应用。例如,吡啶与CsSO4F反应会产生2-氟吡啶和2-吡啶基氟磺酸酯等产物,表明该化合物的反应性和形成多样衍生物的潜力(Stavber & Zupan, 1990)。类似地,对吡啶基三甲基硅烷的Hiyama交叉偶联显示了在吡啶环上引入氯、氟或甲氧基取代基的效率,导致功能性双(杂)芳基化合物的形成(Pierrat, Gros, & Fort, 2005)。
光物理性质
对与2-氯-4-(4-氟-2-甲氧基苯基)吡啶结构相关的2-甲氧基和2-吗啉基吡啶化合物的研究显示它们作为高发射荧光团的应用。这些化合物在各种溶剂和固态中显示出高荧光量子产率,展示了它们在基于荧光的应用中的潜在用途(Hagimori et al., 2019)。
抗菌活性
对吡唑啉和氨基氰基吡啶衍生物的研究,包括与2-氯-4-(4-氟-2-甲氧基苯基)吡啶相关的结构,显示它们的潜在抗菌活性。这些化合物被合成并表征其对各种微生物的有效性,突显了该化合物在制药和药物化学中的潜力(Dangar, Borkhataria, & Shah, 2014)。
光物理学和传感器应用
对吡啶衍生物的光物理特性的研究,包括类似于2-氯-4-(4-氟-2-甲氧基苯基)吡啶的化合物,揭示了它们在传感器应用中的潜力。这些化合物在与不同溶剂相互作用时表现出独特的发射特性,表明它们适用于各种应用的传感器(Behera, Karak, & Krishnamoorthy, 2015)。
属性
IUPAC Name |
2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c1-16-11-7-9(14)2-3-10(11)8-4-5-15-12(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVANCXMGYVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
CAS RN |
1333468-54-4 | |
| Record name | 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
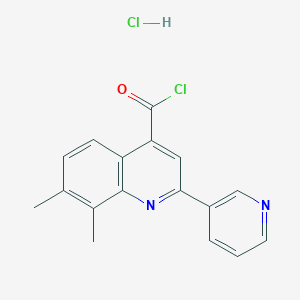
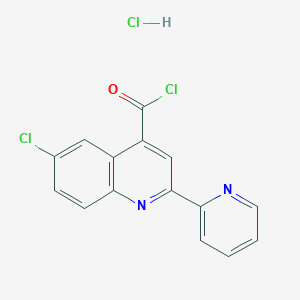
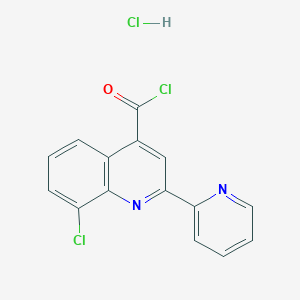
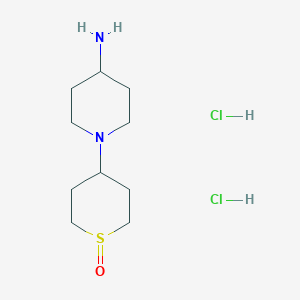
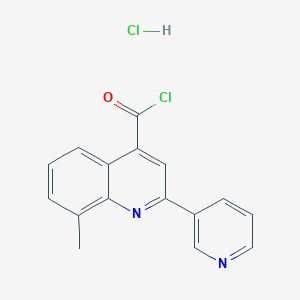
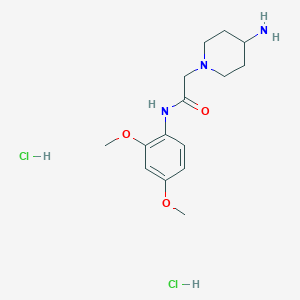
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
